ツロブテロール
概要
説明
科学的研究の応用
Tulobuterol has a wide range of scientific research applications. In medicine, it is used as a bronchodilator for the treatment of asthma and COPD . Its long-acting properties make it suitable for chronic management of these conditions . In chemistry, tulobuterol serves as a model compound for studying beta2-adrenergic receptor agonists . It is also used in the development of transdermal drug delivery systems .
作用機序
生化学分析
Biochemical Properties
Tulobuterol functions as a selective beta2-adrenergic receptor agonist, which means it binds to and activates beta2-adrenergic receptors. These receptors are predominantly found in the smooth muscles of the airways, where Tulobuterol induces bronchodilation by relaxing the muscles . The interaction between Tulobuterol and beta2-adrenergic receptors involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This cascade ultimately results in the relaxation of bronchial smooth muscle.
Cellular Effects
Tulobuterol exerts significant effects on various cell types, particularly those in the respiratory system. By activating beta2-adrenergic receptors on airway smooth muscle cells, Tulobuterol promotes muscle relaxation and bronchodilation . Additionally, Tulobuterol influences cell signaling pathways by increasing cAMP levels, which can modulate gene expression and cellular metabolism . This modulation can lead to reduced inflammation and improved airway function in patients with asthma and COPD .
Molecular Mechanism
At the molecular level, Tulobuterol binds to beta2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP . The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various target proteins that mediate muscle relaxation and anti-inflammatory effects . Tulobuterol’s ability to increase cAMP levels is central to its therapeutic action in bronchodilation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tulobuterol have been observed to change over time. The stability and degradation of Tulobuterol are critical factors in its efficacy. Studies have shown that Tulobuterol maintains its bronchodilatory effects for extended periods, making it suitable for long-term management of respiratory conditions . The transdermal patch formulation of Tulobuterol provides a steady release of the drug over 24 hours, ensuring consistent therapeutic levels .
Dosage Effects in Animal Models
In animal models, the effects of Tulobuterol vary with different dosages. Lower doses of Tulobuterol have been shown to effectively induce bronchodilation without significant adverse effects . Higher doses can lead to toxic effects, including tachycardia and tremors . The therapeutic window of Tulobuterol is thus crucial in determining the appropriate dosage for clinical use.
Metabolic Pathways
Tulobuterol is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The major metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of Tulobuterol are excreted mainly through the urine. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
Tulobuterol is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. Tulobuterol’s interaction with transport proteins, such as P-glycoprotein, can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Tulobuterol is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The drug’s activity is dependent on its ability to reach these receptors and initiate the signaling cascade that leads to bronchodilation. Post-translational modifications of the receptors can also influence Tulobuterol’s efficacy .
準備方法
合成経路および反応条件: ツロブテロールの合成には、いくつかの重要なステップが含まれます。 一般的な方法の1つは、2’-クロロアセトフェノンをセレン酸で酸化してo-クロロフェニルグリオキサールを生成することから始まります . この中間体は、次にtert-ブチルアミンと縮合してイミンを形成し、続いて水素化ホウ素ナトリウムで還元してツロブテロールが得られます . 別の方法は、2-クロロアセトフェノンの臭素化、還元、およびアミノ化を含みます .
工業生産方法: ツロブテロールの工業生産では、通常、高純度の溶媒と試薬を使用し、最終製品が厳格な薬局方の基準を満たすようにしています . このプロセスには、通常、結晶化や精製などの工程が含まれ、目的の純度と安定性を達成します .
化学反応の分析
反応の種類: ツロブテロールは、酸化、還元、置換など、さまざまな化学反応を起こします . たとえば、2’-クロロアセトフェノンの酸化は、その合成における重要なステップです .
一般的な試薬と条件: ツロブテロールの合成で使用される一般的な試薬には、酸化のためのセレン酸、縮合のためのtert-ブチルアミン、還元のための水素化ホウ素ナトリウムなどがあります . 反応は通常、制御された条件下で行われ、高収率と純度を確保します .
生成される主な生成物: これらの反応から生成される主な生成物はツロブテロールそのものであり、その後さらに精製および処理されて医薬品として使用されます .
科学研究への応用
ツロブテロールは、さまざまな科学研究に応用されています。 医学では、喘息やCOPDの治療のための気管支拡張薬として使用されています . 長時間作用性であるため、これらの病気の慢性的な管理に適しています . 化学では、ツロブテロールは、β2アドレナリン受容体作動薬を研究するためのモデル化合物として役立っています . また、経皮薬物送達システムの開発にも使用されています .
類似化合物との比較
生物活性
Tulobuterol, a potent beta-2 adrenergic agonist, is primarily utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its biological activity encompasses bronchodilation and anti-inflammatory effects, which are critical in alleviating symptoms associated with airway hyperreactivity and inflammation. This article delves into the biological activity of tulobuterol, supported by data tables, case studies, and detailed research findings.
Tulobuterol exerts its effects by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. Additionally, recent studies have highlighted its anti-inflammatory properties, particularly through the modulation of inflammatory cytokines and signaling pathways.
Key Mechanisms:
- Bronchodilation : Activation of beta-2 receptors leads to smooth muscle relaxation.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in bronchial tissues .
- Syk/NF-κB Pathway Modulation : Tulobuterol down-regulates Syk and NF-κB signaling pathways, reducing inflammation in allergic asthma models .
Case Study Overview
A cohort study evaluated the efficacy of tulobuterol transdermal patches combined with triple inhalation therapy in patients with stable COPD. The study involved 70 participants divided into two groups: one receiving tulobuterol patches (TTD-TI cohort) and the other on triple inhalation therapy alone (TI cohort).
Table 1: Participant Demographics and Outcomes
Cohort | Mean Age (Years) | Female (%) | CCQ Score Change (Median) | CAT Score Change (Median) |
---|---|---|---|---|
TTD-TI | 63.4 | 31 | -0.6 (-2.8 to 0) | -2.3 (-5 to 0) |
TI | 65.7 | 20 | 0 | 0 |
The results indicated a statistically significant improvement in both CCQ and CAT scores for the TTD-TI cohort compared to the TI cohort (p<0.001), suggesting enhanced quality of life and symptom control with tulobuterol treatment .
Inflammatory Response Modulation
Research has shown that tulobuterol significantly reduces inflammatory cell infiltration in lung tissues. In a controlled study using an allergic asthma model, treatment with tulobuterol patches resulted in:
- Reduction of Total Leukocytes : Significant decrease in total leukocyte counts in bronchoalveolar lavage fluid (BALF) compared to control groups .
- Cytokine Levels : Decreased levels of IL-1β, TNF-α, IL-6, CCL-11, and IL-4 were observed post-treatment, indicating a reduction in inflammatory mediators .
Table 2: Cytokine Levels Pre- and Post-Treatment
Cytokine | Control Group (pg/ml) | Model Group (pg/ml) | TTD Group (pg/ml) |
---|---|---|---|
IL-1β | 10 | 50 | 20 |
TNF-α | 5 | 30 | 10 |
IL-6 | 15 | 45 | 25 |
CCL-11 | 8 | 40 | 15 |
IL-4 | 12 | 35 | 18 |
Safety Profile
Tulobuterol has been reported to have a favorable safety profile. In clinical trials assessing its transdermal delivery system, only a small percentage of participants experienced local irritation at the application site (5.7%) without significant adverse effects reported .
特性
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYLAVBNPACJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56776-01-3 (hydrochloride) | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048457 | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41570-61-0 | |
Record name | (±)-Tulobuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tulobuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12248 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41570-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TULOBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。